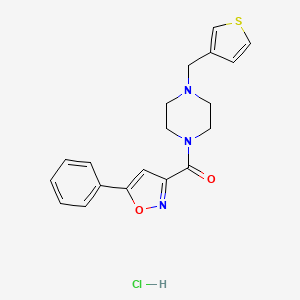

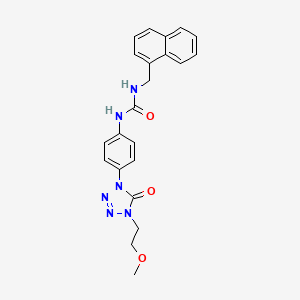

3-(Quinazolin-4-ylamino)-propionic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Many synthetic and natural quinazoline-based drugs have been used clinically to treat diverse pathological conditions .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. For instance, a study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a simple protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .Molecular Structure Analysis

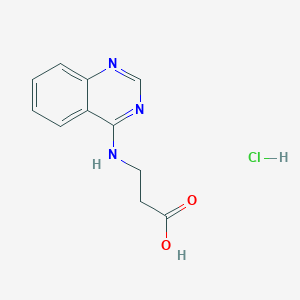

The molecular structure of quinazolinone derivatives can vary based on the substituents. For example, the empirical formula of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is C10H10ClN3O2 .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, they can exhibit antioxidant properties when they have at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary based on their structure. For example, the molecular weight of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is 239.66 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research on derivatives of quinazolin-4-ylamino, such as (quinazolin-4-ylamino)methyl-phosphonates, has shown potential antiviral activity. A study using microwave irradiation for synthesis found these compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their utility in antiviral research (Luo et al., 2012).

Cancer Treatment

Quinazolin-4-ylamino derivatives have been explored as kinase inhibitors with potential for cancer treatment. For instance, 2-(quinazolin-4-ylamino)-[1,4]benzoquinones have been studied as potent, covalent-binding inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in inhibiting tumor growth and angiogenesis (Wissner et al., 2005).

Neuroprotection

Compounds related to 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride have been investigated for their neuroprotective properties. Specifically, derivatives targeting AMPA/kainate receptors have demonstrated potential in treating conditions such as Alzheimer's disease by inhibiting harmful protein aggregation and promoting neuronal health (Désos et al., 1996).

Antimicrobial and Antibacterial Properties

Quinazolin-4-one derivatives have been synthesized and tested for their antimicrobial and antibacterial properties. Studies show these compounds exhibit varying degrees of efficacy against different bacterial strains, highlighting their potential in developing new antibiotics (Patel et al., 2010).

Stroke and Ischemia Treatment

Innovative quinazolin-4-ylamino derivatives have been explored for their efficacy in treating stroke and cerebral ischemia. Selective AMPA receptor antagonists derived from quinazolin-4-ylamino structures have shown significant neuroprotective effects in animal models of focal cerebral ischemia, suggesting potential applications in stroke therapy (Takahashi et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(quinazolin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11;/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUPZCERJUSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)

![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)

![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)

![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)

![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)